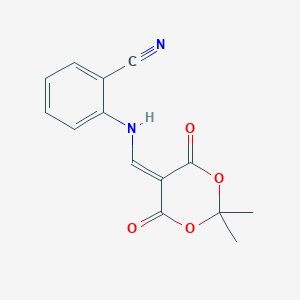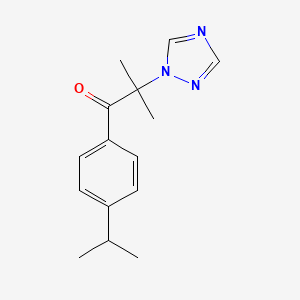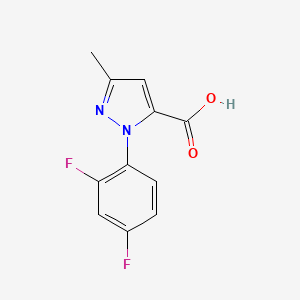
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of 1H-1,2,4-Triazole derivatives involves a backbone modification strategy . Another method involves the substitution reaction between substituted benzyl bromides . A process for the preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene involves reacting 2,4-difluoroaniline and 5-chloro-2-fluoroaniline, respectively, with t-butyl nitrite in the presence of borontrifluoride etherate complex .Molecular Structure Analysis
The molecular structure analysis of similar compounds involves various techniques. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines. They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 2,4-Difluorophenylboronic acid has a molecular formula of C6H4F2O2 and an average mass of 130.09 g/mol .Applications De Recherche Scientifique
Structural and Spectral Analysis
Pyrazole derivatives, like 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, have been extensively studied for their structural and spectral properties. For instance, a combined experimental and theoretical study of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighted the use of techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for structural characterization. Such studies are crucial for understanding the molecular structure and electronic properties of pyrazole derivatives (Viveka et al., 2016).
Coordination Chemistry and Crystal Structures
Pyrazole-dicarboxylate acid derivatives, similar in structure to this compound, are known for forming coordination complexes with metals like Cu(II) and Co(II). The study of such complexes offers insights into the chelation properties of these molecules and their potential applications in materials science and catalysis (Radi et al., 2015).
Chemical Reactions and Derivatives
Research into the reactivity of pyrazole-carboxylic acids reveals various functionalization reactions. For example, studies have shown the conversion of 1H-pyrazole-3-carboxylic acid into different amide and carboxylate derivatives, demonstrating the chemical versatility of these compounds (Yıldırım et al., 2005). These reactions are significant for the synthesis of novel compounds with potential applications in various fields.
Synthesis and Purification Methods
The synthesis of related compounds, such as 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, has been documented, providing a methodology for the preparation and purification of pyrazole derivatives. This research is vital for developing efficient synthetic routes for such compounds (Li-fen, 2013).
Antifungal Activity
Studies on derivatives of pyrazole-carboxylic acids have shown antifungal properties. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant activity against various phytopathogenic fungi. Such research indicates the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).
Mécanisme D'action
Target of Action
A structurally similar compound, n-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide, targets the mitogen-activated protein kinase 14 .
Mode of Action
A compound named diflufenican, which has a similar difluorophenyl structure, inhibits carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
The inhibition of carotenoid biosynthesis by diflufenican suggests that it may affect pathways related to photosynthesis .
Result of Action
The structurally similar compound diflufenican leads to plant death by preventing photosynthesis .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(11(16)17)15(14-6)9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEFYHIRQPGPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
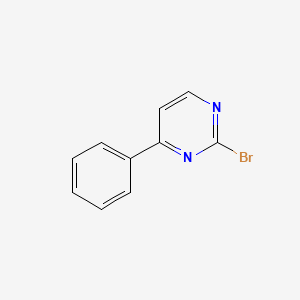
![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)
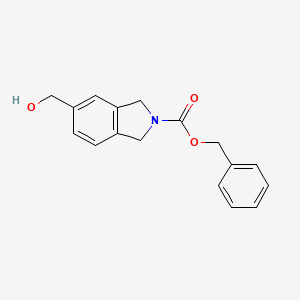
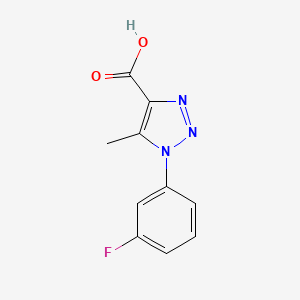
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)
![5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074469.png)
![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)
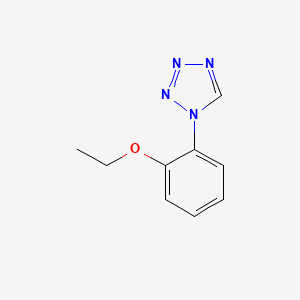
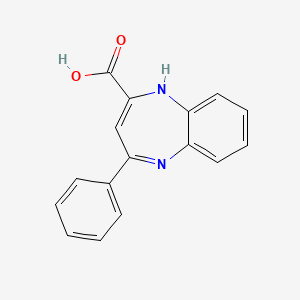
![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)
